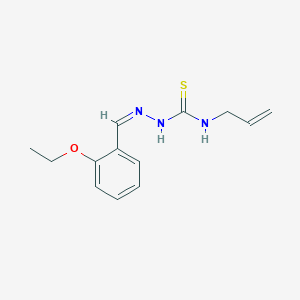![molecular formula C12H15F3N2O2S B254995 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMP, and it has been studied extensively for its biochemical and physiological effects. The purpose of
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine has been studied extensively for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as an enzyme inhibitor and as a probe for studying ion channels.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and ion channels. This inhibition can lead to the disruption of cellular processes, which can ultimately result in cell death.
Biochemical and Physiological Effects:
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to inhibit the growth of tumor cells in vitro. Additionally, it has been shown to inhibit the activity of certain enzymes and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain accurate results. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures when working with it.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine. One direction is to further explore its potential use as an enzyme inhibitor and probe for studying ion channels. Another direction is to investigate its potential use as an antibacterial, antifungal, and antitumor agent. Additionally, further research is needed to determine its safety and toxicity in vivo.
Synthesemethoden
The synthesis of 1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with piperazine in the presence of a base. The reaction takes place at room temperature, and the yield of the product is high. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
Produktname |
1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine |
|---|---|
Molekularformel |
C12H15F3N2O2S |
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
1-methyl-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C12H15F3N2O2S/c1-16-6-8-17(9-7-16)20(18,19)11-5-3-2-4-10(11)12(13,14)15/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
UBONSUREFARGMA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Kanonische SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
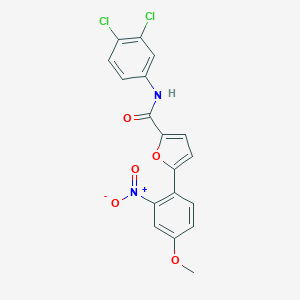
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![Methyl 2-({[3-(2-thienyl)acryloyl]amino}carbothioyl)hydrazinecarboxylate](/img/structure/B254929.png)
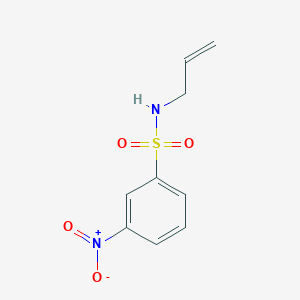
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
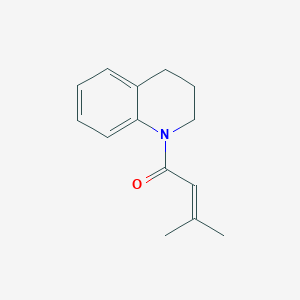
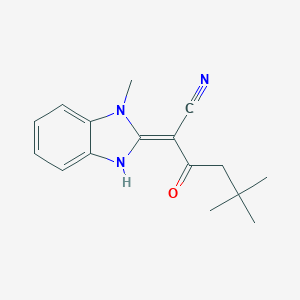
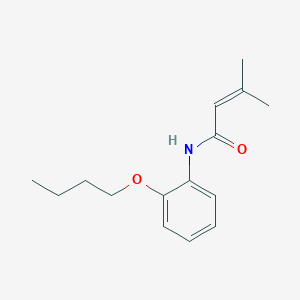
![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
